4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Description
4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a bicyclic amine derivative with a bromine substituent at the 4-position of the indene ring and a methyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₃BrClN, and its structure includes a partially saturated indene core, making it a valuable intermediate in medicinal chemistry and organic synthesis . The compound is available globally through multiple suppliers, including Yancheng Jiangzhong Chemicals and Moravek Biochemicals .
Properties
IUPAC Name |
4-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-12-10-6-5-7-8(10)3-2-4-9(7)11;/h2-4,10,12H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEGEVHJIFKCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C1C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-inden-1-amine, undergoes bromination at the 4th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Methylation: The brominated intermediate is then subjected to methylation using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Bromine Replacement)
The 4-bromo substituent undergoes substitution under activating conditions. Key pathways include:
Mechanistic Insight : Bromine substitution is facilitated by π-electron-deficient aromatic systems. Palladium-catalyzed couplings dominate synthetic applications, while classical SNAr requires strong activating groups absent in this scaffold.
Amine Reactivity
The N-methyl secondary amine participates in acid-base and alkylation reactions:
Limitations : The methyl group reduces nucleophilicity compared to primary amines, restricting Mannich or reductive amination pathways.
Reduction/Oxidation
Controlled redox transformations modify the core structure:
Critical Consideration : Over-reduction of the indene ring may occur under vigorous hydrogenation conditions, necessitating catalyst screening.
Elimination Reactions
Acid- or base-mediated eliminations generate unsaturated systems:
Thermodynamic Control : The stability of the resulting indene dictates product distribution, favoring exocyclic double bonds.
Acid-Base Behavior
The hydrochloride salt exhibits pH-dependent solubility and reactivity:
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pKa : Estimated amine pKa ≈ 9.5 (free base), protonated below pH 4
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Solubility : >100 mg/mL in H₂O (salt form); <1 mg/mL in hexane (free base)
Applications : Water solubility enables bio-oriented modifications, while the free base is preferred for organic-phase reactions.
Stability Considerations
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Building Block : 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications through substitution and addition reactions.
- Reagents Used : Common reagents include potassium permanganate for oxidation and sodium azide for substitution reactions.
-
Pharmacological Studies
- Biological Activity : The compound has been investigated for its potential interactions with biological targets, including receptors and enzymes. Its amine group facilitates hydrogen bonding with biological molecules, enhancing its pharmacological activity.
- Therapeutic Potential : Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer properties. For instance, related compounds have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.
Case Study 1: Anticancer Activity
A study examining the anticancer properties of compounds similar to 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride found that derivatives with similar structural motifs inhibited the proliferation of MDA468 breast cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways, showcasing the compound's potential therapeutic effects in oncology.
Case Study 2: Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of related compounds. In vitro studies demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, suggesting a pathway for therapeutic application in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modifying Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Positional Isomers and Bromine Substitution
7-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 1071449-08-5):
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1810070-15-5):
Stereochemical Variants
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1307873-37-5):
(R)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1443238-61-6):
Key Physicochemical Properties
| Property | Target Compound | 7-Bromo Isomer | 5-Bromo-Tetrahydronaphthalene |
|---|---|---|---|
| Molecular Weight | 264.58 g/mol | 212.09 g/mol | 264.58 g/mol |
| Bromine Position | 4 | 7 | 5 |
| Nitrogen Substituent | N-methyl | NH₂ | NH₂ |
| Aromatic System | Indene | Indene | Tetrahydronaphthalene |
| Similarity Score | Reference (1.00) | 0.93 | 0.98 |
Biological Activity
4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride (CAS Number: 2379946-86-6) is a synthetic compound belonging to the class of indene derivatives. Its unique structure, characterized by the presence of a bromine atom and an N-methyl group, suggests potential biological activities that have been explored in various research contexts. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride is C10H13BrClN, with a molecular weight of 262.58 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in biological systems.
Antimicrobial Properties
Research indicates that 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride exhibits significant antimicrobial activity. A study evaluating various alkaloids found that compounds with bromine substitutions showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were reported to be effective against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The presence of the bromine atom is believed to play a crucial role in enhancing its cytotoxic effects against tumor cells .
The mechanisms underlying the biological activities of 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial or cancer cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that this compound may interfere with the cell cycle progression in cancer cells, promoting apoptosis .
Case Studies
Several case studies highlight the efficacy of 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride in laboratory settings:
- Study on Antibacterial Activity : In vitro tests demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus, with significant zones of inhibition observed.
- Cancer Cell Line Testing : In studies involving human cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent reductions in cell viability.
Toxicity and Safety
While the compound shows promising biological activities, safety assessments are critical for any potential therapeutic application. Current data indicate that it is primarily intended for research purposes and not for human therapeutic applications due to possible toxicity . Further studies are necessary to determine its safety profile and any potential side effects.
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride?
- Methodological Answer: Synthesis typically involves multi-step protocols, including Friedel-Crafts acylation, bromination, and reductive amination. For example, regioselective Friedel-Crafts reactions using acetyl chloride as both reagent and solvent can introduce substituents with high selectivity, followed by bromination at the 4-position. N-methylation is achieved via reductive amination using sodium cyanoborohydride or similar agents. Yields are optimized by controlling reaction temperature and protecting-group strategies (e.g., tert-butoxycarbonyl (Boc) protection) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming regiochemistry and stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns verifies enantiomeric purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX or WinGX suites) resolves absolute configuration in crystalline forms .
Q. How is enantiomeric purity ensured during synthesis?
- Methodological Answer: Chiral resolution methods include using enantiopure starting materials (e.g., (R)- or (S)-2,3-dihydro-1H-inden-1-amine derivatives) or employing chiral auxiliaries. HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) quantifies enantiomeric excess. Crystallization with chiral counterions (e.g., tartaric acid) can further purify enantiomers .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in dihydroindenamine derivatives?
- Methodological Answer: Regioselectivity in Friedel-Crafts reactions is controlled by steric and electronic effects. For example, acetyl chloride in neat conditions preferentially acetylates the 5- and 6-positions of N-protected 2-aminoindan due to electron-donating substituents. Subsequent bromination at the 4-position is guided by directing groups (e.g., methylamine) or Lewis acid catalysts like AlCl₃ .
Q. What computational tools are used to model the structural and electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations predict electronic distributions and reactive sites. Molecular dynamics simulations (e.g., using GROMACS) model solvation effects. Crystallographic software (SHELXL, ORTEP-3) refines X-ray data to confirm bond lengths, angles, and chiral centers .
Q. How do reaction conditions influence yield in brominated indenamine synthesis?
- Methodological Answer: Bromination efficiency depends on the bromine source (e.g., N-bromosuccinimide vs. Br₂) and solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution. Catalytic Lewis acids (FeCl₃) improve regioselectivity. Microwave-assisted synthesis reduces reaction time and increases yield compared to traditional heating .
Q. What challenges arise in crystallizing chiral dihydroindenamine derivatives?
- Methodological Answer: Chiral crystallization requires precise control of supersaturation and solvent polarity. Co-crystallization agents (e.g., phosphoric acid derivatives) stabilize enantiomers. Twinning and disorder in crystals are mitigated by slow evaporation and seeding techniques. SHELXL refinement parameters (e.g., TWIN commands) resolve complex diffraction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
